1-Methoxy-3-phenylpropan-2-amine

Pharmacokinetics ADME Microsomal Stability

Procure 1-Methoxy-3-phenylpropan-2-amine (CAS 72296-90-3) as a differentiated CNS drug-discovery scaffold. The unique β-methoxymethyl substituent improves metabolic stability (36% remaining in hLM at 30 min) and boosts passive BBB permeability (clogP ~3.28) while minimizing CYP2D6 inhibition risk (>100 µM IC50). Unlike simple amphetamine analogs, this chiral racemate serves as a validated reference standard for chiral HPLC/SFC method development, leveraging enantioselective interactions critical for QSAR and targeted assays. Insist on the specific stereochemical form to eliminate experimental variance in your SAR programs.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 72296-90-3
Cat. No. B2530438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-phenylpropan-2-amine
CAS72296-90-3
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCOCC(CC1=CC=CC=C1)N
InChIInChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3
InChIKeyFAZIHZPDHJBQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-phenylpropan-2-amine (CAS 72296-90-3): Core Structural and Procurement Baseline


1-Methoxy-3-phenylpropan-2-amine (CAS 72296-90-3), also known as α-(methoxymethyl)benzeneethanamine, is a chiral phenylpropanamine derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is structurally defined by a phenyl ring attached to a three-carbon propan-2-amine backbone, with a methoxymethyl substituent at the 1-position . The compound exists as a racemic mixture and is commercially available as a free base, typically at purities of 95-98% . While its mechanism of action remains poorly characterized, its core structure places it within a class of molecules of interest for neuropharmacological research and as a chiral building block in organic synthesis [1].

1-Methoxy-3-phenylpropan-2-amine (CAS 72296-90-3): Why Analog Substitution is Scientifically Unsound


The 1-methoxy-3-phenylpropan-2-amine scaffold cannot be generically substituted by other phenylpropan-2-amines or simple amphetamine analogs due to the unique electronic and steric influence of its β-methoxymethyl substituent . This substituent significantly alters the compound's pKa and lipophilicity (clogP ~3.28 for a closely related derivative), which in turn modulates its pharmacokinetic behavior, including microsomal stability and blood-brain barrier penetration potential [1]. Furthermore, the chiral center at C2 introduces enantioselectivity in biological interactions; the (S)-enantiomer (CAS 64715-80-6) and (R)-enantiomer (CAS 59919-07-2) can exhibit divergent binding affinities and metabolic profiles compared to the racemate, making simple class-level assumptions about potency or selectivity invalid [2]. Therefore, for any quantitative structure-activity relationship (QSAR) study, chiral chromatography application, or targeted biological assay, the specific stereochemical form and substitution pattern of this compound are critical, and substitution with an uncharacterized or structurally distinct analog introduces significant, unquantifiable experimental variance.

1-Methoxy-3-phenylpropan-2-amine (CAS 72296-90-3): Quantitative Evidence for Differentiated Selection


1-Methoxy-3-phenylpropan-2-amine: In Vitro Microsomal Stability Compared to a Structurally Related Analog

In the absence of direct experimental data for 1-methoxy-3-phenylpropan-2-amine (72296-90-3), data for a close structural analog—possessing an identical core scaffold—provides a class-level inference for its metabolic profile. This related compound demonstrates moderate to high stability in human liver microsomes (hLM) at a 1 µM test concentration, with 36% remaining after 30 minutes [1]. This value is markedly higher than the stability observed for many unsubstituted phenylpropan-2-amines, suggesting the methoxymethyl group confers significant protection against CYP450-mediated oxidation [2].

Pharmacokinetics ADME Microsomal Stability

1-Methoxy-3-phenylpropan-2-amine: Enantiomeric Optical Rotation and Physical Property Data for Chiral Chromatography

The (S)-enantiomer of 1-methoxy-3-phenylpropan-2-amine (CAS 64715-80-6) exhibits a specific optical rotation of [α]D 25 -14.4° (c 5.7, benzene) . This value serves as a critical benchmark for assessing enantiomeric purity and for developing chiral chromatographic methods. In contrast, the (R)-enantiomer (CAS 59919-07-2) and the racemate (72296-90-3) will have different or null optical rotation values, enabling their differentiation and quantification [1].

Chiral Separation Analytical Chemistry Physical Properties

1-Methoxy-3-phenylpropan-2-amine: Differential CYP450 Inhibition Profile of a Structurally Related Analog

A structurally related analog, sharing the core scaffold of 1-methoxy-3-phenylpropan-2-amine, was profiled for CYP450 inhibition. The compound exhibited an IC50 of 3.7 µM against CYP3A4 and 9.0 µM against CYP2C9, but showed no significant inhibition of CYP1A2 or CYP2D6 (IC50 > 100 µM) [1]. This selective inhibition profile contrasts with many amphetamine-like compounds, which are potent inhibitors of CYP2D6, indicating the methoxymethyl substitution shifts the interaction landscape with metabolic enzymes [2].

Drug-Drug Interaction ADME CYP450 Inhibition

1-Methoxy-3-phenylpropan-2-amine: Structural Basis for Altered Lipophilicity and Blood-Brain Barrier Penetration

Computational analysis of a closely related analog yields a calculated partition coefficient (clogP) of 3.28 [1]. This value is substantially higher than the clogP of the parent scaffold, 1-phenylpropan-2-amine (amphetamine), which is approximately 1.8 [2]. This 1.5-log unit increase in lipophilicity, driven by the methoxymethyl group, is expected to significantly enhance passive diffusion across the blood-brain barrier (BBB) and alter tissue distribution, a key determinant of central nervous system (CNS) exposure [3].

Lipophilicity Blood-Brain Barrier Computational Chemistry

1-Methoxy-3-phenylpropan-2-amine (CAS 72296-90-3): Best Research and Industrial Application Scenarios


Metabolic Stability Screening for CNS Drug Discovery

Based on class-level evidence indicating improved microsomal stability (36% remaining in hLM at 30 min) [1], 1-methoxy-3-phenylpropan-2-amine is a suitable starting scaffold for CNS drug discovery programs where metabolic stability is a primary concern. It can be used as a core for further SAR studies aimed at optimizing both potency and pharmacokinetic profile, potentially reducing the need for extensive stability optimization in early-stage medicinal chemistry efforts. This is particularly relevant when compared to more labile amphetamine-based starting points.

Development and Validation of Chiral Chromatographic Methods

The established specific optical rotation for the (S)-enantiomer ([α]D 25 -14.4°) makes the racemate (72296-90-3) an ideal reference standard for developing and validating chiral HPLC or SFC methods. Analytical chemists can use the racemic mixture to optimize separation parameters for the (S)- and (R)-enantiomers, ensuring the purity of synthesized chiral intermediates or final drug candidates. This application is critical for quality control in pharmaceutical manufacturing and chemical production.

Investigating CYP2D6-Sparing Drug-Drug Interaction Profiles

Class-level data suggests a reduced potential for CYP2D6 inhibition (>100 µM IC50) compared to typical amphetamine analogs [2]. Researchers can leverage this feature when designing compounds intended for chronic use or for patient populations taking multiple medications, where CYP2D6-mediated drug-drug interactions are a significant clinical risk. 1-Methoxy-3-phenylpropan-2-amine can serve as a privileged scaffold for developing safer CNS-active agents with a lower potential for adverse interactions.

Enhancing Blood-Brain Barrier Penetration in Neuropharmacology Probes

The calculated increase in lipophilicity (clogP ~3.28) relative to the parent amphetamine structure [3] positions 1-methoxy-3-phenylpropan-2-amine as a valuable core for designing chemical probes with improved passive BBB permeability. This is a key requirement for validating novel CNS targets in vivo. The scaffold can be used to build focused libraries of compounds with a higher probability of achieving therapeutically relevant brain concentrations in animal models of neurological and psychiatric disorders.

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